Cas no 5465-42-9 (2-({3-[(4-methylphenyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethyl 4-{[(4-chlorophenyl)carbonyl]amino}butanoate)

2-({3-[(4-methylphenyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethyl 4-{[(4-chlorophenyl)carbonyl]amino}butanoate structure
5465-42-9 structure
Product Name:2-({3-[(4-methylphenyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethyl 4-{[(4-chlorophenyl)carbonyl]amino}butanoate
Numero CAS:5465-42-9
MF:C19H24N4O8S2
MW:500.545862197876
CID:942389
PubChem ID:232007
Update Time:2025-04-19

2-({3-[(4-methylphenyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethyl 4-{[(4-chlorophenyl)carbonyl]amino}butanoate Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-({3-[(4-methylphenyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethyl 4-{[(4-chlorophenyl)carbonyl]amino}butanoate
    • N,N'-Bis-[4-(2-hydroxy-aethylsulfamoyl)-phenyl]-malonamid; Malonsaeure-bis-[4-(2-hydroxy-aethylsulfamoyl)-anilid]; 1,7-Heptanediamine,N1,N7-bis[3-(ethylamino)propyl]-; N,N'-bis-[4-(2-hydroxy-ethylsulfamoyl)-phenyl]-malonamide; N,N'-bis[3-(ethylamino)propyl]-1,7-heptanediamine; AC1Q4TV7; N,N'-bis[3-(ethylamino)propyl]-1,7-diaminoheptane; AC1L1U02; 132004-62-7; CTK4B7652; CHEMBL81149; Beph-3; AG-D-64996; ACMC-20mubm; N,N'-Bis(3-(ethylamin
    • NSC29009
    • 5465-42-9
    • N~1~,N~3~-Bis{4-[(2-hydroxyethyl)sulfamoyl]phenyl}propanediamide
    • DTXSID80969929
    • NSC-29009
    • Inchi: 1S/C19H24N4O8S2/c24-11-9-20-32(28,29)16-5-1-14(2-6-16)22-18(26)13-19(27)23-15-3-7-17(8-4-15)33(30,31)21-10-12-25/h1-8,20-21,24-25H,9-13H2,(H,22,26)(H,23,27)
    • Chiave InChI: DMUBCURXCUATKH-UHFFFAOYSA-N
    • Sorrisi: S(C1C=CC(=CC=1)NC(CC(NC1C=CC(=CC=1)S(NCCO)(=O)=O)=O)=O)(NCCO)(=O)=O

Proprietà calcolate

  • Massa esatta: 552.14877
  • Massa monoisotopica: 552.14857
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 38
  • Conta legami ruotabili: 11
  • Complessità: 841
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 130
  • XLogP3: -0.2

Proprietà sperimentali

  • Densità: 1.318
  • Punto di ebollizione: 839.1°C at 760 mmHg
  • Punto di infiammabilità: 461.2°C
  • Indice di rifrazione: 1.627
  • PSA: 101.57
  • LogP: 2.28450

2-({3-[(4-methylphenyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethyl 4-{[(4-chlorophenyl)carbonyl]amino}butanoate Letteratura correlata

Fornitori consigliati
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.